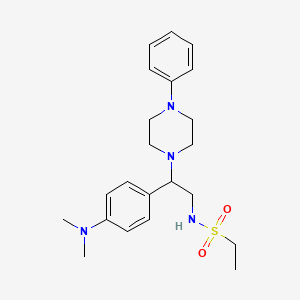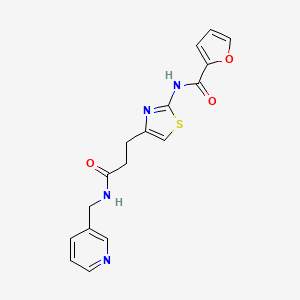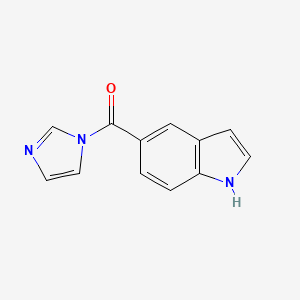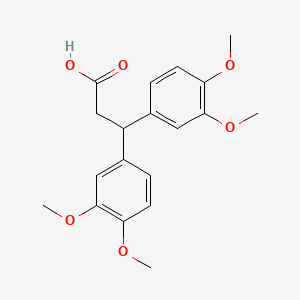
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” is a complex organic molecule. It contains several functional groups, including a 1,3,4-thiadiazole ring, a piperidine ring, and an isoindoline-1,3-dione moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the thiadiazole ring might undergo reactions typical of heterocycles, and the carbonyl groups in the isoindoline-1,3-dione moiety might be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the overall shape and size of the molecule .科学的研究の応用
Microwave Catalytic Synthesis
- Microwave catalytic synthesis techniques have been applied to similar compounds, demonstrating efficient production methods. For example, the synthesis of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione using microwave technology resulted in high yields, showcasing the utility of microwave-assisted synthesis in optimizing reaction conditions and improving product yields (Li Jin-jin, 2009).
Corrosion Inhibition
- Corrosion inhibition studies reveal that aza-pseudopeptides, including structures similar to the target compound, have been evaluated for their efficacy in preventing mild steel corrosion in acidic environments. The effectiveness of these compounds as corrosion inhibitors highlights their potential application in materials science and engineering to protect metals from degradation (Chadli et al., 2017).
Molecular Structure Analysis
- Research into the molecular structure of related compounds includes detailed characterization using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Özdemir et al., 2010).
Antimicrobial Activity
- Antimicrobial activity assessments have identified that derivatives of similar structures exhibit potent antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents for medical and pharmaceutical uses (Prakash et al., 2011).
Chemosensors for Fluoride Ion Detection
- Chemosensor development for fluoride ion detection using naphthalimide derivatives related to the target compound indicates applications in environmental monitoring and analytical chemistry. These sensors can selectively and reversibly detect fluoride ions, highlighting the utility of such compounds in developing sensitive and specific detection systems (Zhang et al., 2020).
作用機序
The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems or specific enzymes or receptors in the body. Without specific information on its intended use, it’s difficult to predict the mechanism of action .
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), future research could focus on optimizing its synthesis, improving its properties, or exploring its mechanism of action .
特性
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOWUNPBKDOIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)




![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)


![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)


![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)